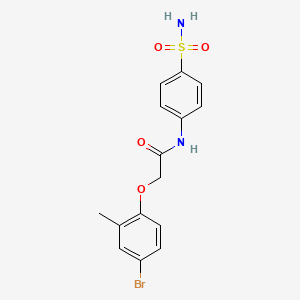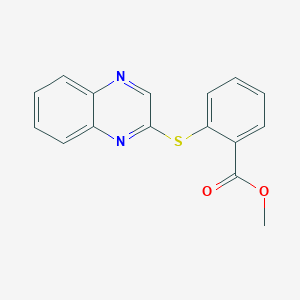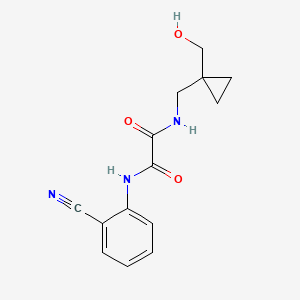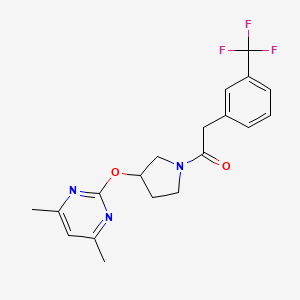![molecular formula C13H12N4O3 B2571561 N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 338753-76-7](/img/structure/B2571561.png)
N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide” consists of 13 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide” is 272.259 Da, and its monoisotopic mass is 272.090942 Da .Applications De Recherche Scientifique
Biomimetic Indicator for Alkylating Agents
NBP is utilized as a colorimetric indicator for alkylating agents, which are often carcinogenic. Its reactivity with these agents makes it a useful tool in toxicological screening, environmental monitoring, and chemical warfare agent detection. NBP assays simulate the interaction of alkylating agents with DNA, serving as a model for DNA damage. Derivatives of NBP have been developed to improve water solubility and mimic DNA's reactive oxygen sites more closely, enhancing its utility in detecting dangerous chemicals in real-time without additional reagents (Provencher & Love, 2015).
Polymer and Materials Science
Derivatives of the o-nitrobenzyl group, closely related to NBP, have found significant use in polymer and materials science. These derivatives enable the alteration of polymer properties through irradiation, paving the way for the development of photodegradable hydrogels, functionalized copolymers, and bioconjugates. This research highlights the expanding role of nitrobenzyl derivatives in creating advanced materials with controllable properties (Zhao et al., 2012).
Chemical Activation and Detection of Carcinogens
NBP's reactivity is also exploited in the chemical activation and detection of carcinogens and mutagens. Studies have demonstrated its application in detecting alkylating intermediates from nitrosamines, contributing to a deeper understanding of the chemical pathways that lead to carcinogenesis and mutagenicity (Archer & Eng, 1981).
Epoxide Hydrolase Activity Screening
NBP has been used in assays to determine epoxide hydrolase activity, an enzyme involved in the detoxification of epoxides through hydrolysis. This application is critical in screening for potential biocatalysts and monitoring the purification of epoxide hydrolases, furthering research in enzymology and toxicology (Zocher et al., 1999).
Alkylation Reaction Rate Studies
The study of alkylation reactions is fundamental in organic chemistry and drug development. NBP has been used to determine the reaction rates of different alkylating agents, providing insights into their reactivity and potential genetic risks. This research aids in understanding the molecular basis of alkylation and its implications for mutagenicity and carcinogenicity (Walles, 1980).
Mécanisme D'action
Target of Action
The primary target of the compound (Z)-N’-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide, also known as N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide, is the C1s protease . The C1s protease is a part of the complement component C1, which is a key player in the classical pathway (CP) of the complement system .
Mode of Action
(Z)-N’-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide interacts with the C1s protease in a competitive manner . It binds directly to C1s, inhibiting its activity and preventing the downstream cleavage of the CP components C4 and C2 .
Biochemical Pathways
The compound affects the classical pathway (CP) of the complement system . By inhibiting the C1s protease, it prevents the activation of the CP components C4 and C2, thereby inhibiting the entire pathway . This has downstream effects on the immune response, as the CP is a potent mechanism for initiating complement activity and is a driver of pathology in many complement-mediated diseases .
Result of Action
The inhibition of the C1s protease by (Z)-N’-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide results in the suppression of the classical pathway of the complement system . This can potentially alleviate the pathology of complement-mediated diseases .
Propriétés
IUPAC Name |
N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(12-3-1-2-8-15-12)16-20-9-10-4-6-11(7-5-10)17(18)19/h1-8H,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZEGLFNSDEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2571491.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2571493.png)
![16-[2-(3,4-Dimethoxyphenyl)ethyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2571495.png)
![Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B2571496.png)


![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide](/img/structure/B2571500.png)
